ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Substitution Reactions: The chromen-2-one core is then subjected to various substitution reactions to introduce the 4,8-dimethyl groups. This can be done using methylating agents like methyl iodide in the presence of a strong base.
Esterification: The propanoate ester group is introduced through an esterification reaction, typically using ethyl bromoacetate and a base like potassium carbonate.
Phenylpropenyl Ether Formation: The final step involves the formation of the phenylpropenyl ether group. This is achieved by reacting the intermediate with cinnamyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate can undergo oxidation reactions, particularly at the phenylpropenyl ether group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the carbonyl groups to form alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophiles into the chromen-2-one core.
Scientific Research Applications
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its chromen-2-one core.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate can be compared with other chromen-2-one derivatives:
Ethyl 3-(4,8-dimethyl-2-oxo-7-{2H-tetrazol-5-ylmethoxy}-2H-chromen-3-yl)propanoate: Similar structure but with a tetrazole group instead of the phenylpropenyl ether group.
Ethyl 3-(4,8-dimethyl-2-oxo-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2H-chromen-3-yl)propanoate: Contains a tert-butyl ether group, leading to different chemical properties.
Ethyl 2-{[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Biological Activity
Ethyl 3-(4,8-dimethyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate is a complex organic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates a molecular weight of approximately 357.43 g/mol. The presence of functional groups such as the chromene moiety and the propanoate side chain contributes to its biological activity.
Mechanisms of Biological Activity
1. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress.
2. Antimicrobial Activity
Studies have demonstrated that derivatives of chromenes possess antimicrobial properties against various pathogens. In vitro assays have indicated that this compound exhibits inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.
3. Anticancer Potential
Recent investigations into the anticancer properties of chromene derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound may interfere with cell cycle progression and promote cell death in tumor cells, suggesting its potential use in cancer treatment protocols.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis |
Case Study: Antimicrobial Efficacy
A study conducted by Grover et al. (2014) evaluated the antimicrobial efficacy of various chromene derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
Case Study: Anticancer Screening
In a screening assay for novel anticancer compounds, Fayad et al. (2019) identified this compound as exhibiting promising activity against multiple cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting its therapeutic potential in oncology.
Properties
Molecular Formula |
C25H26O5 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C25H26O5/c1-4-28-23(26)15-13-21-17(2)20-12-14-22(18(3)24(20)30-25(21)27)29-16-8-11-19-9-6-5-7-10-19/h5-12,14H,4,13,15-16H2,1-3H3/b11-8+ |
InChI Key |
XCIXDJZYGZDOMS-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC/C=C/C3=CC=CC=C3)C)OC1=O)C |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC=CC3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
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